molecular formula C16H15N3O2 B11848788 N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide CAS No. 140174-50-1

N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B11848788
CAS No.: 140174-50-1
M. Wt: 281.31 g/mol
InChI Key: LKPAAZZXRWGIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide (CAS 140174-50-1) is an indole-carboxamide derivative with a molecular formula of C16H15N3O2 and a molecular weight of 281.31 g/mol . This compound is of significant interest in medicinal chemistry research due to the broad biological importance of the indole scaffold, which is found in neurotransmitters and many bioactive molecules . The carboxamide moiety in particular is a key functional group that often enables interactions with various enzymes and proteins through hydrogen bonding, making indole-carboxamides a valuable class of compounds for developing enzyme inhibitors and probing biological pathways . Researchers utilize this compound and its analogs in structure-activity relationship (SAR) studies to investigate its potential inhibitory effects. Synthetic strategies for related indole-3-carboxamides often involve coupling reagents to form the critical amide bond between the indole ethylamine and the carboxylic acid . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

140174-50-1

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H15N3O2/c20-13-3-4-15-14(8-13)11(10-19-15)5-7-18-16(21)12-2-1-6-17-9-12/h1-4,6,8-10,19-20H,5,7H2,(H,18,21)

InChI Key

LKPAAZZXRWGIGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O

Origin of Product

United States

Preparation Methods

Carboxylic Acid Activation

Pyridine-3-carboxylic acid is activated using carbonyldiimidazole (CDI) to form the corresponding acyl imidazole intermediate. CDI-mediated activation proceeds via a two-step mechanism: (1) formation of a mixed carbonate intermediate and (2) displacement by imidazole to yield the acyl imidazole. This method minimizes racemization and is compatible with moisture-sensitive substrates.

Reaction Conditions:

  • Solvent: Dichloromethane (CH₂Cl₂) or dimethylformamide (DMF)

  • Base: Pyridine (40 equivalents) to solubilize serotonin hydrochloride and act as a nucleophilic catalyst.

  • Stoichiometry: 1:1 molar ratio of pyridine-3-carboxylic acid to serotonin hydrochloride.

Coupling with Serotonin Hydrochloride

The acyl imidazole intermediate reacts with serotonin hydrochloride under mild conditions. Pyridine serves dual roles: (1) neutralizing HCl to free the amine for nucleophilic attack and (2) enhancing solubility of the hydrochloride salt.

Optimization Insights:

  • Homogeneity: Reactions in CH₂Cl₂ with pyridine achieve complete homogenization, critical for suppressing bis-acylation.

  • Conversion Rates: 85–90% conversion within 3 hours at room temperature, as monitored by ¹H NMR.

Alternative Methodologies and Comparative Analysis

Mixed Anhydride Approach

Pyridine-3-carboxylic acid can be activated via mixed anhydride formation using ethyl chloroformate. This method, though less common for indole derivatives, offers rapid activation but risks O-acylation due to the electrophilic nature of the anhydride.

Limitations:

  • Lower chemoselectivity (∼60% N-acylation vs. 30% O-acylation).

  • Requires stringent temperature control (−10°C to 0°C).

Peptide Coupling Reagents

Modern coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) enable efficient amide bond formation. However, these reagents are cost-prohibitive for gram-scale synthesis and may complicate purification due to byproduct retention.

Performance Metrics:

Coupling AgentYield (%)Purity (%)
CDI7195
HATU6892
EDCl/HOBt6590

Reaction Workflow and Purification

Workup Protocol

Post-reaction, the mixture is concentrated under reduced pressure and dry-loaded onto silica gel. Chromatographic purification employs ethyl acetate/methanol (9:1) to elute the product, followed by washing with hot diethyl ether to remove imidazole byproducts.

Critical Challenges:

  • Solubility: The product’s polar nature necessitates mixed-solvent systems for extraction (e.g., chloroform/isopropanol).

  • Byproducts: Bis-acylated species, if formed, are removed via gradient elution.

Analytical Validation

  • ¹H NMR: Key signals include the indole NH (δ 10.2 ppm), pyridine protons (δ 8.5–7.4 ppm), and ethylamide chain (δ 3.4–2.8 ppm).

  • HPLC-MS: Confirms molecular ion [M+H]⁺ at m/z 282.1 (calculated for C₁₆H₁₅N₃O₂: 281.11).

Scalability and Industrial Considerations

Gram-scale synthesis is achievable using CDI activation, with yields consistently exceeding 70%. Key scalability parameters include:

  • Solvent Recovery: CH₂Cl₂ and pyridine are distilled and reused.

  • Cost Efficiency: CDI ($0.15/g) is more economical than HATU ($1.20/g) .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide and its derivatives. For instance, derivatives of indole compounds have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Efficacy

A study synthesized several indole derivatives and tested their antibacterial efficacy. Notably, one compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics:

CompoundBacterial StrainMIC (μg/mL)
5eE. coli2.50
4aS. aureus1.50

These results indicate the potential of indole-based compounds as alternatives to traditional antibiotics, particularly in combating resistant strains .

Anticancer Properties

The anticancer potential of this compound has been explored in various preclinical studies. Its ability to induce apoptosis in cancer cells has made it a subject of interest in cancer research.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research has demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines:

Cell LineIC50 (μM)Reference
HT-2910.5
A5498.0
MDA-MB-23112.0

The data suggests that this compound may inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Its derivatives have been tested for their ability to reduce inflammation in vitro.

Case Study: In Vitro Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of several derivatives:

CompoundInhibition (%) at 50 μM
6b75
6e80

The results indicated that these compounds could significantly inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies reveal insights into the compound's mechanism of action.

Key Findings from Docking Studies

The compound exhibited favorable binding affinities with targets related to cancer and inflammation:

Target ProteinBinding Affinity (kcal/mol)
COX-2-7.5
EGFR-8.0

These interactions suggest that the compound could serve as a lead for developing new therapeutic agents targeting these proteins .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents on the indole ring or the carboxamide group, influencing physicochemical properties and biological activity. Below is a detailed comparison:

Structural Modifications and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Properties
N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide (Compound A) 5-hydroxyindole, pyridine-3-carboxamide C₁₆H₁₅N₃O₂* ~293.3 Not reported Not reported High polarity due to hydroxyl group; neuroprotective
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide (Compound B) 5-methoxyindole, pyridine-3-carboxamide C₁₇H₁₇N₃O₂ 295.34 148–150 612.5±50.0 Reduced polarity vs. Compound A; higher lipophilicity
N-[2-(2-Methyl-1H-indol-3-yl)ethyl]pyridine-3-carboxamide (Compound C) 2-methylindole, pyridine-3-carboxamide C₁₇H₁₇N₃O 279.34 Not reported 590 Steric hindrance from methyl group; unknown bioactivity
N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]acetamide (Compound D) 5-hydroxyindole, acetamide C₁₂H₁₄N₂O₂ 218.25 Not reported Not reported Simplified amide group; potential melatonin analog

*Inferred from structural comparison with Compound B.

Key Observations:
  • Thermal Stability : Compound B’s higher boiling point (612.5°C vs. 590°C for Compound C) suggests greater stability, likely due to methoxy substitution .
  • Steric Effects : Compound C’s 2-methylindole may hinder binding to flat receptor sites, though this requires validation.

Biological Activity

N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research studies, and presenting relevant data tables and case studies.

The molecular formula of this compound is C16H19N3O3C_{16}H_{19}N_{3}O_{3} with a molecular weight of 301.34 g/mol. It features an indole moiety, which is often associated with various biological activities, including anticancer and anti-inflammatory effects.

PropertyValue
Molecular FormulaC₁₆H₁₉N₃O₃
Molecular Weight301.34 g/mol
CAS Number314054-36-9
PurityNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to indole derivatives. This compound has shown promising results in inhibiting tumor growth in various cancer cell lines.

  • Mechanism of Action : The compound is believed to exert its anticancer effects through multiple mechanisms, including:
    • Inhibition of topoisomerase activity.
    • Induction of apoptosis in cancer cells.
    • Modulation of signaling pathways involved in cell proliferation and survival.
  • Case Studies :
    • Study on Breast Cancer Cells : In vitro experiments demonstrated that this compound significantly reduced the viability of MDA-MB-231 breast cancer cells, suggesting its potential as a therapeutic agent for breast cancer treatment .
    • Liver Cancer : Another study indicated that the compound inhibited HepG2 liver cancer cell proliferation, showing an IC50 value of approximately 25 µM, which signifies moderate potency .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

  • In Vivo Studies : Animal models treated with this compound exhibited reduced signs of inflammation, including decreased edema and lower levels of inflammatory markers in serum .

Neuroprotective Properties

Emerging evidence suggests that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.

  • Protective Effects Against Oxidative Stress : In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced damage, likely due to its antioxidant properties .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study FocusCell LineIC50 (µM)Observations
Anticancer ActivityMDA-MB-231 (Breast)20Significant reduction in cell viability
Anticancer ActivityHepG2 (Liver)25Moderate potency against liver cancer cells
Anti-inflammatory EffectsMouse ModelN/AReduced edema and inflammatory markers
Neuroprotective EffectsNeuronal CellsN/AProtection against oxidative stress

Q & A

Q. What synthetic routes are established for HIOC, and how is purity validated?

HIOC is synthesized via multi-step organic reactions starting from indole and pyridine derivatives. Key steps include coupling reactions (e.g., amide bond formation) under controlled conditions (e.g., inert atmosphere, palladium catalysts). Purity is assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Structural confirmation relies on mass spectrometry (MS) and X-ray crystallography when applicable .

Q. What in vitro and in vivo models are used to study HIOC’s neuroprotective effects?

  • In vitro : Retinal ganglion cell (RGC) cultures subjected to oxidative stress or excitotoxicity.
  • In vivo : Optic nerve crush (ONC) in C57BL/6 mice, mimicking glaucoma. HIOC is administered intraperitoneally (50 mg/kg, 3×/week). RGC survival is quantified using immunofluorescence (Brn3a marker) and automated cell counting (CellProfiler/ImageJ). Apoptosis is assessed via TUNEL assays and activated caspase-3 staining .

Q. How is HIOC’s blood-brain barrier (BBB) permeability evaluated?

Pharmacokinetic studies in rodent models measure HIOC’s brain-to-plasma ratio post-administration. Techniques include microdialysis coupled with LC-MS/MS. Its long half-life (~12–24 hours) and structural similarity to N-acetylserotonin enhance BBB penetration .

Advanced Research Questions

Q. What molecular mechanisms underlie HIOC’s protection of retinal ganglion cells?

HIOC inhibits mitochondrial apoptosis pathways by reducing Bax activation and cytochrome c release. It also modulates endoplasmic reticulum (ER) stress markers (e.g., CHOP, GRP78). In ONC models, HIOC significantly reduces caspase-3-positive cells (p < 0.05) and TUNEL-positive nuclei, suggesting dual anti-apoptotic and anti-ER stress roles .

Q. How do structural modifications of HIOC influence its therapeutic efficacy?

  • 5-Hydroxyindole moiety : Critical for binding serotonin receptors and enhancing neuroprotection.
  • Pyridine-3-carboxamide : Modifies solubility and interaction with enzyme active sites (e.g., kinases). Comparative studies with analogs (e.g., TUDCA) show similar efficacy, but HIOC’s BBB permeability gives it an edge in central nervous system applications .

Q. What statistical methods address variability in HIOC efficacy across studies?

Non-parametric tests (e.g., Wilcoxon-Mann-Whitney) are used for small sample sizes (n=4–6/group). Meta-analyses of independent datasets adjust for confounding factors (e.g., injury severity, dosing regimens). Power analysis ensures adequate sample sizes to detect ≥20% survival differences .

Methodological Challenges and Solutions

  • Conflicting Efficacy Data : Variations in injury models (e.g., ONC vs. ischemia-reperfusion) may explain discrepancies. Standardized protocols for injury induction and dosing are critical .
  • Target Identification : Use CRISPR-Cas9 knockout models to validate HIOC’s interaction with candidate receptors (e.g., TrkB, sigma-1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.